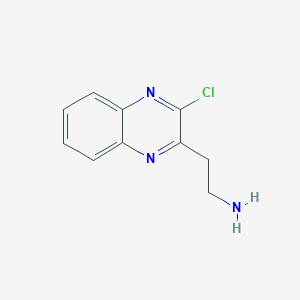

2-(3-Chloroquinoxalin-2-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

2-(3-chloroquinoxalin-2-yl)ethanamine |

InChI |

InChI=1S/C10H10ClN3/c11-10-9(5-6-12)13-7-3-1-2-4-8(7)14-10/h1-4H,5-6,12H2 |

InChI Key |

CXJWKVNAKWFMTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloroquinoxalin 2 Yl Ethanamine: Advanced Approaches and Mechanistic Considerations

Historical and Current Synthetic Routes to the 2-(3-Chloroquinoxalin-2-yl)ethanamine Scaffold

The synthesis of the this compound scaffold is not a single reaction but a strategic sequence of transformations. The approaches involve the initial formation of the quinoxaline (B1680401) ring system, followed by the introduction of the chloro and ethanamine substituents at the desired positions.

Alkylation and Arylation Strategies for Ethanamine Moiety Introduction

The introduction of the ethanamine side chain at the C-2 position of the quinoxaline ring is a critical step. Direct alkylation is challenging; therefore, modern synthetic strategies often rely on cross-coupling reactions. A plausible and widely utilized approach involves the use of a pre-functionalized 2,3-dichloroquinoxaline (B139996) precursor.

One of the most effective methods is the Suzuki-Miyaura cross-coupling reaction . This involves the palladium-catalyzed reaction of 2,3-dichloroquinoxaline with a suitable boronic acid or ester derivative, such as N-Boc-2-aminoethylboronic acid pinacol (B44631) ester. The C-2 position of 2,3-dichloroquinoxaline is generally more reactive towards cross-coupling than the C-3 position, allowing for selective substitution. The reaction is typically catalyzed by a palladium(0) complex with specialized phosphine (B1218219) ligands. rsc.orgorganic-chemistry.org

Another powerful strategy is the Sonogashira coupling . This would involve coupling 2,3-dichloroquinoxaline with a protected terminal alkyne, like N-Boc-propargylamine. The resulting 2-(alkynyl)-3-chloroquinoxaline can then be reduced (e.g., via catalytic hydrogenation) to yield the desired ethanamine side chain. nih.govlibretexts.org This two-step process offers an alternative route to the C-C bond formation and subsequent functional group manipulation.

Less commonly for this specific transformation but viable, a Negishi coupling using an organozinc reagent derived from a protected 2-aminoethyl halide could also be employed for the C-C bond formation at the C-2 position.

Following the coupling, a standard deprotection step, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, is required to remove the N-Boc protecting group and yield the final primary amine.

Quinoxaline Ring Formation Precursors and Cyclization Strategies

The foundational step in the synthesis is the construction of the quinoxaline ring itself. The most traditional and still widely used method is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound . mdpi.comnih.gov For the ultimate synthesis of the target molecule, a precursor like quinoxalin-2(1H)-one is often prepared first. This can be achieved by reacting o-phenylenediamine (B120857) with an appropriate α-keto acid, such as pyruvic acid, followed by oxidation.

Modern advancements have focused on making this cyclization more efficient and environmentally benign. chim.it A variety of reaction conditions have been developed, moving from high temperatures in acidic solvents to milder, catalyzed processes. nih.govyoutube.com These domino reactions, where condensation and cyclization occur in one pot, are highly efficient for generating the core quinoxaline structure. chim.it

| Precursor 1 | Precursor 2 | Product | Conditions | Reference |

| o-Phenylenediamine | Glyoxal | Quinoxaline | Acidic medium | sapub.org |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | Alcohol, heat | youtube.com |

| Substituted 1,2-diaminobenzene | Phenacyl bromide | 2-Phenylquinoxaline | Pyridine, THF, RT | mdpi.com |

| o-Phenylenediamine | 1,2-diketone | Substituted quinoxaline | HClO4·SiO2 | chim.it |

Strategies for Chloro-Substitution at Position 3 of the Quinoxaline Ring

The introduction of the chlorine atom at the C-3 position is a pivotal functionalization step. A common and effective strategy involves the conversion of a quinoxalin-2(1H)-one precursor to a 2,3-dichloroquinoxaline. This is typically achieved through treatment with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most frequently used reagent, sometimes in the presence of a base like dimethylaniline.

This reaction proceeds via the conversion of the amide in the quinoxalinone to a chloro-imidate, which then facilitates the introduction of the second chlorine atom, yielding the highly reactive 2,3-dichloroquinoxaline intermediate. This intermediate is ideal for subsequent selective functionalization, as described in section 2.1.1. The differing reactivity of the two chlorine atoms allows for a stepwise introduction of substituents.

Alternatively, for certain quinoxaline structures, direct C-H chlorination might be possible, but for the target compound, the use of a di-chlorinated intermediate provides a more controlled and higher-yielding pathway.

Optimized Synthetic Protocols and Yield Enhancement for this compound

Optimizing the synthetic route is crucial for achieving high yields and purity, particularly for multi-step syntheses. This involves careful selection of catalysts, ligands, and reaction conditions.

Catalyst Systems and Ligand Design for Improved Yields and Selectivity

For the key cross-coupling step (e.g., Suzuki-Miyaura), the choice of catalyst and ligand is paramount. While generic catalysts like Pd(PPh₃)₄ can be used, modern protocols often employ more sophisticated systems to handle heteroaryl chlorides, which are known to be challenging substrates.

Catalyst Systems: Palladium(II) precursors like Pd(OAc)₂ or PdCl₂ are often used in combination with specialized ligands to form the active Pd(0) catalyst in situ. Pre-formed catalysts such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are also highly effective. nih.gov

Ligand Design: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the palladium catalyst to the C-Cl bond and facilitating the subsequent reductive elimination. Examples of highly effective ligands include:

Biarylphosphines: SPhos, XPhos, and RuPhos are state-of-the-art ligands that provide high stability and activity for coupling with aryl chlorides.

N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are also powerful catalysts for these transformations, offering high stability and turnover numbers. libretexts.org

Water-Soluble Ligands: The development of sulfonated phosphine ligands allows the reaction to be performed in aqueous media, which can simplify workup and be more environmentally friendly. rsc.orgorganic-chemistry.orgnih.gov

The selection of the appropriate catalyst-ligand system can dramatically increase the yield and selectivity of the C-2 alkylation, minimizing side reactions such as substitution at the C-3 position or homocoupling of the boronic ester.

Reaction Condition Optimization: Temperature, Solvent, and Pressure Effects

Fine-tuning the reaction conditions is the final component in developing an optimized protocol. researchgate.net

Temperature: Cross-coupling reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C, to facilitate the oxidative addition step. nih.gov However, excessively high temperatures can lead to catalyst decomposition or side product formation. The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while often improving yields. nih.gov

Solvent: The choice of solvent is critical for ensuring the solubility of reactants and the stability of the catalyst. For Suzuki couplings, biphasic solvent systems like toluene/water or dioxane/water are common, as the base (e.g., K₃PO₄, Cs₂CO₃) is often inorganic and resides in the aqueous phase. organic-chemistry.org For Sonogashira couplings, solvents like THF or DMF are typically used with an amine base such as triethylamine (B128534) or diisopropylethylamine. libretexts.org

Pressure: For reactions involving gaseous reagents, such as a hydrogenation step to reduce an alkyne, pressure will play a significant role. Standard atmospheric pressure hydrogenation is often sufficient, but for more resistant substrates, higher pressures of hydrogen gas may be required to drive the reaction to completion. For the other steps in this synthesis, reactions are typically carried out at atmospheric pressure.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of quinoxaline derivatives, including this compound, is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. mdpi.comresearchgate.netresearchgate.net Key strategies include the use of environmentally benign solvents, alternative energy sources, and catalytic systems that are both efficient and recyclable. rsc.org

One prominent green approach is the use of polyethylene (B3416737) glycol (PEG), specifically PEG-400, as a recyclable and non-toxic solvent. mdpi.com The synthesis of quinoxaline derivatives in PEG-400 often proceeds under catalyst-free conditions, simplifying the reaction setup and work-up procedures. mdpi.com Another green solvent that has been successfully employed is water, which, in some cases, allows for the spontaneous precipitation of the quinoxaline product, facilitating its isolation and the recycling of the aqueous medium. arxiv.org

Microwave-assisted synthesis has also emerged as an energy-efficient technique for the preparation of quinoxalines. This method significantly reduces reaction times, often from hours to minutes, and can lead to higher yields with cleaner product profiles. organic-chemistry.org Ultrasound-assisted synthesis is another alternative energy source that has been successfully applied, particularly in copper-catalyzed reactions for the synthesis of substituted quinoxalines. organic-chemistry.org

The development of reusable catalysts is a cornerstone of green synthetic chemistry. Nanocatalysts, for instance, have been employed in the synthesis of quinoxalines, offering high efficiency and the ability to be recovered and reused over multiple cycles. rsc.org Similarly, natural deep eutectic solvents (NADESs) have been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without the need for additional catalysts. arxiv.org These NADES systems can often be recycled multiple times without a significant loss in efficacy. arxiv.org

A comparative overview of green synthetic methods for quinoxaline synthesis is presented in the table below.

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Relevant Findings |

| Green Solvents | PEG-400 | Recyclable, non-toxic, often catalyst-free. mdpi.com | Effective for the synthesis of various quinoxaline derivatives with good yields. mdpi.com |

| Water | Environmentally benign, allows for easy product isolation. arxiv.org | Spontaneous precipitation of products can occur, simplifying purification. arxiv.org | |

| Alternative Energy | Microwave Irradiation | Rapid reaction times, high yields, energy efficient. organic-chemistry.org | Reduces reaction times from hours to minutes compared to conventional heating. organic-chemistry.org |

| Ultrasound | Enhanced reaction rates, milder conditions. organic-chemistry.org | Used in copper-catalyzed synthesis of substituted quinoxalines. organic-chemistry.org | |

| Reusable Catalysts | Nanocatalysts | High efficiency, recyclability. rsc.org | Can be recovered and reused for several cycles with minimal loss of activity. rsc.org |

| NADES | Biodegradable, fast reactions at room temperature, no catalyst needed. arxiv.org | High yields (>90%) in short reaction times (5 min) and the solvent can be recycled. arxiv.org |

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound with specific substitution patterns and stereochemistry is crucial for exploring structure-activity relationships. This requires the application of regioselective and stereoselective synthetic strategies.

Regioselective Synthesis

Regioselectivity in the functionalization of the quinoxaline ring is a key challenge. For the synthesis of analogues of the target compound, controlling the position of substituents on the benzene (B151609) ring of the quinoxaline core is of high importance. The use of directing groups and specific catalytic systems can achieve C-H functionalization at desired positions. researchgate.net For instance, base-controlled metalation of chloro-substituted quinolines has been shown to afford C-2 or C-8 functionalized derivatives in a regioselective manner, a strategy that could potentially be adapted for quinoxalines. organic-chemistry.org

The synthesis of asymmetrically substituted quinoxalines can also be achieved through regioselective reactions. For example, diamino-2-quinoxalinols can react with salicylaldehyde (B1680747) derivatives to produce 2-quinoxalinol imines regioselectively as a single isomer. arxiv.org

Stereoselective Synthesis

The ethanamine side chain in this compound introduces a chiral center, making stereoselective synthesis a critical consideration for producing enantiomerically pure analogues. The synthesis of chiral quinoxaline derivatives has been achieved by using chiral starting materials derived from natural sources, such as monoterpenes. rsc.org

Another approach is the asymmetric hydrogenation of a suitable quinoxaline precursor. Iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives with high enantioselectivities. nih.gov By adjusting the reaction solvent, it is possible to selectively obtain either the (R) or (S) enantiomer. nih.gov

The separation of racemic mixtures is also a viable strategy. Chiral chromatography, including high-performance liquid chromatography (HPLC) and capillary electrophoresis, has been employed for the enantioseparation of chiral quinolones, which are structurally related to quinoxalines. nih.gov

The following table summarizes key aspects of regioselective and stereoselective synthesis applicable to analogues of this compound.

| Synthetic Aspect | Method | Key Features | Potential Application |

| Regioselectivity | Directed C-H Functionalization | Use of directing groups and specific catalysts to control substitution position. researchgate.net | Synthesis of analogues with substituents at specific positions on the quinoxaline ring. |

| Base-Controlled Metalation | Selective metalation at different positions depending on the base used. organic-chemistry.org | Introduction of functional groups at C-5, C-6, C-7, or C-8 of the quinoxaline core. | |

| Stereoselectivity | Asymmetric Synthesis from Chiral Pool | Utilization of readily available chiral starting materials. rsc.org | Preparation of enantiomerically pure analogues starting from natural products. |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor to form a chiral center with high enantioselectivity. nih.gov | Direct synthesis of specific enantiomers of ethanamine analogues. | |

| Chiral Separation | Chromatographic or electrophoretic separation of a racemic mixture. nih.gov | Isolation of individual enantiomers from a racemic synthesis. |

Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its characterization and further applications. A combination of purification techniques is typically employed to remove starting materials, reagents, by-products, and isomers.

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of organic compounds. For quinoxaline derivatives, silica (B1680970) gel is a common stationary phase, and mixtures of petroleum ether and ethyl acetate (B1210297) are often used as the mobile phase. mdpi.com The polarity of the solvent system can be adjusted to achieve optimal separation.

For polar compounds like amines, hydrophilic interaction chromatography (HILIC) can be a useful alternative to reversed-phase chromatography. nih.gov HILIC uses a polar stationary phase (e.g., silica or amino-propyl modified silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. nih.gov

Ion-exchange chromatography is particularly well-suited for the purification of ionizable compounds such as amines. youtube.com Since the ethanamine moiety can be protonated to form a cation, cation-exchange chromatography can be employed. The compound is loaded onto the column at a pH where it is charged, and then eluted by changing the pH or increasing the salt concentration of the mobile phase.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble in the cold solvent. Ethanol (B145695) is a common solvent for the recrystallization of quinoxaline derivatives. researchgate.net

Other Techniques

After synthesis, a typical work-up procedure involves extraction to separate the product from the reaction mixture. This is often followed by washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. mdpi.com For volatile compounds, distillation can be an effective purification method. prepchem.com The purity of the final product is typically assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods (NMR, MS).

The table below outlines common purification techniques for this compound.

| Purification Technique | Principle of Separation | Typical Application |

| Column Chromatography | Adsorption on a solid support (e.g., silica gel) and elution with a solvent system of appropriate polarity. | General purification to remove non-polar and moderately polar impurities. |

| Hydrophilic Interaction Chromatography (HILIC) | Partitioning between a polar stationary phase and a semi-aqueous mobile phase. nih.gov | Separation of polar compounds like amines. nih.gov |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. youtube.com | Purification of the basic ethanamine derivative by exploiting its ability to be protonated. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of the solid product to obtain high-purity crystalline material. |

| Extraction | Partitioning of the compound between two immiscible liquid phases. | Initial work-up to separate the product from the reaction mixture. |

Chemical Reactivity and Transformation Studies of 2 3 Chloroquinoxalin 2 Yl Ethanamine

Nucleophilic Substitution Reactions at the 3-Chloroquinoxaline Position

The electron-deficient nature of the quinoxaline (B1680401) ring, further enhanced by the chloro-substituent, makes the C-3 position susceptible to nucleophilic aromatic substitution (SNAr). This pathway allows for the introduction of a wide array of functional groups, significantly diversifying the chemical space accessible from 2-(3-chloroquinoxalin-2-yl)ethanamine.

Amine and Thiol Nucleophiles in C-Cl Bond Activation

The reaction of this compound with various amine and thiol nucleophiles leads to the displacement of the chloride ion and the formation of new carbon-nitrogen and carbon-sulfur bonds, respectively. These reactions are fundamental for the synthesis of novel quinoxaline derivatives. researchgate.net

Studies on related 2-chloroquinoxalines have shown that condensation with substituted amines proceeds efficiently, often accelerated by microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.net The lone pair of electrons on the nitrogen or sulfur atom of the nucleophile attacks the electron-deficient C-3 carbon of the quinoxaline ring, initiating the substitution process. chemguide.co.uk

Table 1: Examples of Nucleophilic Substitution with Amine and Thiol Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

| Substituted Amines | 2-(3-(dialkylamino)quinoxalin-2-yl)ethanamine derivatives | Pyridine, Microwave irradiation | researchgate.net |

| Thiophenols | 2-(3-(phenylthio)quinoxalin-2-yl)ethanamine derivatives | Base, Solvent (e.g., DMF) | acs.org |

This table is illustrative and based on general reactivity patterns of chloroquinoxalines.

The reactivity of the nucleophile plays a crucial role. Primary and secondary amines, as well as thiols, are effective nucleophiles for this transformation. acs.org The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired substituted products.

Oxygen and Carbon Nucleophiles for Quinoxaline Functionalization

The functionalization of the quinoxaline core can also be achieved using oxygen and carbon-based nucleophiles. While direct substitution with alkoxides can be challenging, alternative strategies have been developed. For instance, the reaction of related quinoxalin-2-ones with various nucleophiles provides insight into the potential transformations of the chloro-derivative. chim.it

Carbon-carbon bond formation at the C-3 position is a valuable tool for building molecular complexity. chim.it While direct reaction with carbanions might be complicated by side reactions, metal-catalyzed cross-coupling reactions or the use of stabilized carbon nucleophiles can be effective. Research on the functionalization of quinoxalin-2-ones has demonstrated the utility of alkylation reactions to introduce carbon-based substituents. chim.it

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution (SNAr) on chloroquinoxalines generally proceeds through a two-step addition-elimination mechanism. researchgate.netnih.gov In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the quinoxaline ring is temporarily disrupted in this step.

In the second, typically rapid, step, the chloride ion is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product. The rate of the reaction is influenced by the electron-withdrawing nature of the quinoxaline ring system and the stability of the Meisenheimer intermediate. researchgate.net Kinetic studies on analogous systems, such as 4-chloroquinazoline, have provided a deeper understanding of the factors governing these reactions, including the role of the solvent and the nature of the nucleophile. researchgate.net The regioselectivity of SNAr reactions can be influenced by reaction conditions, as demonstrated in studies of related difluoroarylcarboxamides. nih.gov

Reactivity of the Ethanamine Moiety

The primary amine of the ethanamine side chain offers a versatile handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and cyclization reactions.

Acylation, Sulfonylation, and Alkylation Reactions of the Primary Amine

The primary amine of this compound readily undergoes reactions typical of primary alkyl amines. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for introducing a wide range of functional groups.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is also nucleophilic. chemguide.co.uk Reductive amination offers a more controlled method for mono-alkylation.

Table 2: Representative Reactions of the Ethanamine Moiety

| Reagent | Product Type | General Reaction |

| Acyl Chloride (R-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl |

| Alkyl Halide (R'-X) | Secondary/Tertiary Amine | R-NH₂ + R'-X → R-NH-R' + HX |

This table provides generalized reaction schemes.

Advanced Spectroscopic and Structural Characterization of 2 3 Chloroquinoxalin 2 Yl Ethanamine Derivatives and Intermediates

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 2-(3-Chloroquinoxalin-2-yl)ethanamine, HRMS provides the exact mass, which, when compared to the calculated mass, confirms its molecular formula.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Calculated Exact Mass | 207.0563 |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ Ion | 208.0641 |

The fragmentation would likely involve the cleavage of the ethylamine (B1201723) side chain and potentially the loss of a chlorine atom, providing further confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular skeleton and the connectivity of its atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring and the aliphatic protons of the ethylamine side chain. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chloro and pyrazine (B50134) ring nitrogen atoms. The ethylamine protons would appear as two coupled multiplets.

The ¹³C NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the quinoxaline ring would resonate in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two carbons of the ethylamine side chain would appear in the aliphatic region.

2D NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, between the two methylene (B1212753) groups of the ethylamine side chain and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the ethylamine side chain to the quinoxaline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key for determining the solution conformation.

While a full experimental dataset is not available, a predicted summary of the NMR data is presented below based on known data for similar structures. docbrown.infodocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Quinoxaline-H5/H8 | 7.8-8.1 (m) | 128-130 |

| Quinoxaline-H6/H7 | 7.6-7.8 (m) | 129-131 |

| -CH₂- (attached to ring) | ~3.2 (t) | ~35 |

| -CH₂-NH₂ | ~3.0 (t) | ~40 |

| -NH₂ | broad singlet | - |

| Quinoxaline-C2 | - | ~150 |

| Quinoxaline-C3 | - | ~145 |

| Quinoxaline-C4a/C8a | - | ~140-142 |

Solution Conformation Analysis via NMR Spectroscopy

The preferred conformation of this compound in solution can be investigated using NOESY experiments. The spatial proximity between the protons of the ethylamine side chain and the aromatic protons of the quinoxaline ring would indicate the rotational preference around the C-C single bond connecting the side chain to the heterocyclic core. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a single crystal, offering precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. Although a crystal structure for this compound is not publicly available, data from the closely related compound, 2-chloroquinoxaline, can provide insights into the geometry of the quinoxaline ring system.

Table 3: Representative Crystallographic Data for a Related Quinoxaline Derivative

| Parameter | Value (for 2-Chloroquinoxaline) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1299(2) |

| b (Å) | 3.8082(1) |

| c (Å) | 21.0777(6) |

| β (°) ** | 93.028(2) |

| V (ų) ** | 731.82(3) |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the quinoxaline ring, and the C-Cl stretching vibration.

Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information. The symmetric vibrations of the quinoxaline ring are often strong in the Raman spectrum.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch (amine) | 3300-3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| C=N/C=C Stretch (ring) | 1500-1650 | FT-IR, Raman |

| N-H Bend (amine) | 1590-1650 | FT-IR |

| C-Cl Stretch | 600-800 | FT-IR, Raman |

Analysis of the vibrational spectra of related quinoxaline and chloro-substituted aromatic compounds supports these expected ranges. hmdb.caresearchgate.net

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline ring system is a known chromophore, and its absorption spectrum is characterized by π-π* and n-π* transitions.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region. The substitution pattern, including the chloro group and the ethylamine side chain, will influence the exact position and intensity of these absorption maxima (λmax). The π-π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n-π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

| π-π | ~240-280 and ~300-340 |

| n-π | ~350-400 |

The analysis of the electronic spectra of various quinoxaline derivatives confirms the presence of characteristic absorption bands in these regions. thno.orgresearchgate.net

Computational and Theoretical Chemistry Investigations of 2 3 Chloroquinoxalin 2 Yl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Geometries

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. Density Functional Theory (DFT) is a powerful and widely used method for this purpose. stackexchange.comresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries by finding the minimum energy structure on the potential energy surface. stackexchange.comlibretexts.org

For 2-(3-chloroquinoxalin-2-yl)ethanamine, a geometry optimization would be performed using a functional, such as B3LYP or ωB97X-D, and a basis set, like 6-31G(d) or larger, to account for electron correlation and dispersion forces. The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable conformation. stackexchange.com The output would provide precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Data Table: Predicted Ground State Geometry Parameters

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.40 Å |

| C2-Cl Bond Length | ~1.74 Å |

| C3-N4 Bond Length | ~1.32 Å |

| C-C-N (ethanamine) Angle | ~110° |

| Quinoxaline (B1680401) Ring Planarity | Nearly Planar |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical structures. Actual calculated values would depend on the specific level of theory used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comacs.org The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.

A FMO analysis of this compound would reveal the distribution of the HOMO and LUMO across the molecule. The HOMO is expected to be localized on the electron-rich quinoxaline ring and the lone pair of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient pyrazine (B50134) ring, particularly the carbon atoms attached to the chlorine and the ethanamine group, suggesting these are the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Illustrative Data Table: Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Quinoxaline ring, N atom of ethanamine |

| LUMO | -1.8 | Pyrazine ring, C-Cl bond |

| HOMO-LUMO Gap | 4.7 eV | - |

Note: These energy values are hypothetical and serve to illustrate the expected outputs of an FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

The ethanamine side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.org This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

A potential energy surface (PES) map can be generated by plotting the energy as a function of one or more dihedral angles. youtube.comwikipedia.org For this molecule, the key dihedral angles would be those around the C-C and C-N bonds of the ethanamine side chain. The PES would reveal the energy minima, corresponding to stable conformers, and the energy barriers between them. youtube.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for confirming molecular structures. acs.orgnih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts (δ) that can be directly compared with experimental data. Predicted ¹H and ¹³C NMR spectra would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or bending. These calculations not only help in interpreting experimental IR spectra but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. britannica.com A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction pathway. numberanalytics.comsolubilityofthings.com

For this compound, a likely reaction to study would be the nucleophilic substitution of the chlorine atom. By modeling the approach of a nucleophile to the C-Cl bond, computational methods can map out the energy profile of the reaction. This involves locating the transition state structure and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. solubilityofthings.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in a specific solvent. nih.govyoutube.com MD simulations treat atoms and bonds as classical particles and springs, allowing for the simulation of molecular motion over time. youtube.com

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. nih.govacs.org This approach is particularly useful for understanding intermolecular interactions, such as hydrogen bonding between the ethanamine group and solvent molecules, and for exploring the full range of accessible conformations in solution.

Intermolecular Interactions and Binding Site Analysis of this compound

The biological activity of a molecule is intrinsically linked to its ability to interact with its target, typically a protein receptor. These interactions, which are predominantly non-covalent, are pivotal in determining the affinity and specificity of binding. For this compound, computational and theoretical chemistry offer powerful methodologies to explore and understand these crucial intermolecular forces at an atomic level. The primary interactions governing its binding are expected to be hydrogen bonding and aromatic interactions, such as pi-stacking.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). In the case of this compound, the ethanamine side chain provides a primary amine group (-NH2), which is a potent hydrogen bond donor. Concurrently, the nitrogen atoms within the quinoxaline ring system can function as hydrogen bond acceptors.

Computational docking studies on analogous quinoxaline derivatives consistently highlight the importance of these hydrogen bonding networks for anchoring the ligand within the binding site of a protein. nih.gov For instance, in silico analyses of similar compounds often show the amine or other hydrogen bond-donating groups forming critical hydrogen bonds with specific amino acid residues like lysine (B10760008) or methionine within a receptor's active site. nih.gov The nitrogen atoms of the quinoxaline ring are also frequently implicated in forming hydrogen bonds with residues capable of donating a hydrogen, such as asparagine or arginine. nih.gov

Table 1: Representative Hydrogen Bonding Interactions for Quinoxaline Derivatives in Protein Binding Sites

| Donor Atom/Group (in Ligand) | Acceptor Atom/Group (in Protein) | Typical Bond Distance (Å) |

| Amine (-NH₂) of Ethanamine | Carbonyl Oxygen (e.g., from Asp, Glu) | 2.7 - 3.2 |

| Amine (-NH₂) of Ethanamine | Hydroxyl Group (e.g., from Ser, Thr, Tyr) | 2.6 - 3.1 |

| Quinoxaline Ring Nitrogen | Amide Hydrogen (e.g., from Asn, Gln) | 2.8 - 3.3 |

| Quinoxaline Ring Nitrogen | Hydroxyl Group (e.g., from Ser, Thr, Tyr) | 2.7 - 3.2 |

Note: The data in this table is illustrative and derived from published computational studies on analogous quinoxaline compounds. researchgate.net The precise bond distances and angles are dependent on the specific protein environment and the software used for the simulation. researchgate.net

Pi-Stacking and Aromatic Interactions

The planar, aromatic nature of the quinoxaline core in this compound makes it highly susceptible to engaging in pi-stacking and other aromatic interactions. These interactions, driven by electrostatic and van der Waals forces, occur between the electron-rich pi system of the quinoxaline ring and the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Computational studies on various quinoxaline derivatives have demonstrated the significance of these pi-pi stacking interactions in stabilizing the ligand-protein complex. mdpi.com The geometry of these interactions can vary, including parallel-displaced, T-shaped (edge-to-face), and sandwich conformations, with parallel-displaced being a common, energetically favorable arrangement. Theoretical calculations on pyrrolo[1,2-a]quinoxaline (B1220188) dimers, for example, have shown that stacked arrangements can occur with intermolecular distances between 3.2 and 3.7 Å. nih.gov Furthermore, the presence of a chlorine atom, an electron-withdrawing group, on the quinoxaline ring can modulate the electronic properties of the aromatic system, potentially influencing the nature and strength of these interactions and possibly engaging in halogen bonding.

Table 2: Representative Aromatic Interactions for Quinoxaline Derivatives

| Interaction Type | Interacting Residue (Example) | Typical Centroid-to-Centroid Distance (Å) |

| Parallel-displaced π-stacking | Phenylalanine (Phe) | 3.4 - 4.5 |

| T-shaped π-stacking | Tyrosine (Tyr) | 4.5 - 5.5 |

| π-cation | Lysine (Lys), Arginine (Arg) | 4.0 - 6.0 |

Note: This table presents typical ranges for different types of π-interactions observed in computational models of protein-ligand complexes involving aromatic systems. nih.govmdpi.com The specific parameters are highly dependent on the context of the binding pocket.

Applications of 2 3 Chloroquinoxalin 2 Yl Ethanamine in Advanced Organic Synthesis

Utilization as a Key Building Block for Diverse Heterocyclic Scaffolds

The bifunctional nature of 2-(3-chloroquinoxalin-2-yl)ethanamine, possessing both a nucleophilic amino group and an electrophilic carbon atom susceptible to nucleophilic substitution at the chloro-position, renders it an exceptional precursor for the synthesis of various heterocyclic systems. enamine.netenamine.net This dual reactivity allows for sequential or one-pot reactions to construct elaborate molecular frameworks.

Synthesis of Novel Quinoxaline-Fused Ring Systems

The presence of the chloro and amino functionalities on the quinoxaline (B1680401) core of this compound provides a strategic advantage for the construction of novel fused heterocyclic systems. The amino group can participate in cyclization reactions with suitable reagents, while the chloro group can be displaced by various nucleophiles to introduce further diversity.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, acylation of the primary amine followed by an intramolecular nucleophilic attack on the C-Cl bond can lead to the formation of lactams fused to the quinoxaline ring. The specific reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of these cyclizations.

Another approach involves the reaction of the amino group with bifunctional reagents, leading to the formation of an additional heterocyclic ring. For example, condensation with α,β-unsaturated ketones can yield pyrimidine-fused quinoxalines. The reactivity of the chloro group can be subsequently exploited to introduce further substituents or to build additional fused rings. A documented example includes the reaction of 6-aminothiouracil with 2,3-dichloroquinoxaline (B139996), which after cyclization, serves as an intermediate for synthesizing pyrimidothiazoloquinoxaline derivatives. sapub.org

The following table summarizes representative examples of quinoxaline-fused ring systems synthesized from quinoxaline precursors, illustrating the versatility of this scaffold.

| Starting Material Precursor | Reagent(s) | Fused Ring System Formed | Reference |

| 6-Aminothiouracil and 2,3-dichloroquinoxaline | Ethanol (B145695)/TEA, then DMF | Pyrimidothiazolo[4,5-b]quinoxaline | sapub.org |

| o-Phenylenediamine (B120857) | Oxalic acid, then monohalogenated agents | 6-Chloroquinoxaline-2,3(1H,4H)-dione derivatives | researchgate.net |

Construction of Polycyclic Aromatic Compounds

While the primary application of this compound lies in the synthesis of nitrogen-containing heterocycles, its quinoxaline core can also serve as a foundational unit for the construction of larger polycyclic aromatic compounds (PACs). The chloro-substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to append additional aromatic rings.

Furthermore, the amino group can be transformed into other functional groups that facilitate annulation reactions. For instance, diazotization of the amine followed by a Sandmeyer-type reaction can introduce a variety of substituents, including halogens or a cyano group, which can then be used in further ring-forming reactions. The quinoxaline nucleus itself is an almost planar fused ring system, which is a common structural feature in many polycyclic aromatic systems. nih.gov

Development of Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. mdpi.comnih.gov The dual reactivity of this compound makes it an ideal candidate for participation in MCRs. mdpi.comnih.gov

For example, in a three-component reaction, the amino group of this compound can react with an aldehyde and a β-ketoester in a Hantzsch-type reaction to afford highly substituted dihydropyridine (B1217469) derivatives fused to the quinoxaline scaffold. The chloro-substituent remains available for post-MCR modifications, further increasing the molecular complexity. Other MCRs, such as the Ugi or Passerini reactions, could potentially be employed by first converting the amine to an isocyanide or by using the amine as the nucleophilic component. nih.gov

The table below illustrates the types of complex molecules that can be generated via multicomponent reactions involving quinoxaline or similar heterocyclic precursors.

| Multicomponent Reaction Type | Reactants | Resulting Molecular Architecture | Reference |

| Trifluoromethylation | Indole, quinoxalin-2(1H)-one, CF3SO2Na | 3-[2-(Trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones | mdpi.com |

| Oxime Synthesis | Quinoxalin-2(1H)-ones, ketone, tert-butyl nitrite | (E)-quinoxalin-2(1H)-ones oximes | mdpi.com |

| I2-catalyzed three-component reaction | 2,2-dimethylchroman-7-ol, aromatic aldehydes, 1,3-cyclohexanediones | Pyrano[3,2-b]xanthen-7(2H)-ones | mdpi.com |

| L-proline catalyzed reaction | 6-aminouracils, dimedone, 2-chloroquinoline-3-carbaldehydes | 4H-pyrano[2,3-d]quinolone and 1,4-dihydro benzo[b] researchgate.netorganic-chemistry.org-naphthyridine derivatives | researchgate.net |

Precursor in the Synthesis of Libraries for High-Throughput Screening (Focus on synthesis methodology)

The demand for large and diverse compound libraries for high-throughput screening (HTS) in drug discovery has driven the development of efficient and versatile synthetic methodologies. This compound is an excellent starting material for generating such libraries due to its two orthogonal reactive handles.

A common strategy for library synthesis involves a divergent approach. The primary amine can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, or ureas. Subsequently, the chloro group on the quinoxaline ring can be subjected to nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, or alcohols. This two-step sequence allows for the rapid generation of a large number of distinct compounds from a single, readily accessible precursor. The use of automated synthesis platforms can further accelerate this process.

Role in Material Science Precursor Chemistry (e.g., for dyes, polymers, advanced materials)

The quinoxaline moiety is known to be a component of various functional materials, including organic dyes and polymers. The extended π-system of the quinoxaline ring can impart desirable electronic and photophysical properties. This compound can serve as a precursor to such materials.

The amino group provides a convenient attachment point for polymerizable groups, such as acrylates or styrenes. Copolymerization of these quinoxaline-containing monomers with other monomers can lead to polymers with tailored properties, such as high thermal stability, specific refractive indices, or charge-transporting capabilities. The chloro-substituent can be used to fine-tune the electronic properties of the quinoxaline core through substitution with electron-donating or electron-withdrawing groups, thereby influencing the color and fluorescence of the resulting dyes or the bandgap of the polymers.

Design and Synthesis of Photoactive or Fluorescent Derivatives

Quinoxaline derivatives often exhibit interesting photophysical properties, including fluorescence. The introduction of specific substituents can modulate the absorption and emission wavelengths, as well as the quantum yield of these compounds. researchgate.net The reactive sites on this compound offer a straightforward way to synthesize a variety of photoactive and fluorescent probes.

For example, reaction of the amino group with dansyl chloride would yield a highly fluorescent derivative. Similarly, coupling of the chloro-substituent with fluorescent aromatic amines via a Buchwald-Hartwig amination would also lead to novel fluorophores. The ethylamine (B1201723) side chain can also be used to tether the quinoxaline fluorophore to other molecules or biological targets. The design of such derivatives often involves computational studies to predict their photophysical properties before their synthesis.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 2 3 Chloroquinoxalin 2 Yl Ethanamine Analogues

Rational Design Strategies for Structural Modification of the Quinoxaline (B1680401) Core

The rational design of 2-(3-chloroquinoxalin-2-yl)ethanamine analogues often begins with strategic modifications to the quinoxaline core itself. nih.gov These modifications are intended to enhance binding affinity, selectivity, and pharmacokinetic properties. One common strategy involves the introduction of various substituents onto the benzene (B151609) ring of the quinoxaline system. The nature and position of these substituents can significantly influence the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, onto the quinoxaline skeleton has been shown to increase affinity for specific biological targets. nih.gov Conversely, the addition of electron-donating groups can lead to a decrease in activity. nih.gov

Another design strategy is the bioisosteric replacement of the quinoxaline core with other heterocyclic systems. nih.gov This approach aims to retain the key pharmacophoric features while potentially improving properties such as solubility or metabolic stability. For example, replacing the quinoxaline moiety with a quinoline (B57606) scaffold has led to the development of interesting new analogues. nih.gov Furthermore, the fusion of an additional benzene ring to the quinoxaline core has been explored, which in some cases enhances activity, likely due to a more coplanar molecule that allows for tighter recognition with the biological target. nih.gov

The exploration of different substitution patterns on the quinoxaline ring is a cornerstone of the rational design process. High-throughput screening campaigns have identified numerous quinoxaline analogues as hits against a variety of biological targets, underscoring the privileged nature of this scaffold in medicinal chemistry. nih.gov These findings provide a strong foundation for further structural modifications aimed at optimizing the activity of compounds like this compound.

Systematic Variation of the Ethanamine Side Chain for Modulating Molecular Interactions

Systematic variation of the ethanamine side chain is a critical aspect of the SAR studies of this compound analogues. Modifications to this side chain can directly impact how the molecule interacts with its biological target, influencing binding affinity and selectivity.

Alterations to the length and branching of the alkyl chain can probe the steric constraints of the binding pocket. For example, in a series of ketamine esters with substituted benzene rings, the length of the N-alkyl ester chain was found to influence anaesthetic and analgesic properties. mdpi.com Specifically, compounds with a (CH₂)₄CO₂Me side chain were, on average, more active than those with a shorter (CH₂)₂CO₂iPr chain. mdpi.com

The introduction of different functional groups on the side chain can also introduce new interactions with the target protein. For instance, the presence of hydroxyl or amino groups can provide additional hydrogen bonding opportunities. The number and nature of amino substituents on side chains have been shown to be crucial for the recognition of G-quadruplex DNA by quinoxaline ligands. nih.gov While adding a positively charged amino substituent can strengthen the interaction, it may also negatively affect cell membrane permeability. nih.gov Neutral, bulky substitutions on the side chain have been found to be detrimental to binding affinity. nih.gov

The tautomeric state of substituents on the quinoxaline ring system, which can be influenced by the side chain, is another important consideration. The imine-enamine tautomerism in quinoxaline and pyridopyrazinone systems is affected by the nature of the side chain, which in turn can alter the compound's biological activity. researchgate.net

Impact of Substituents at Position 3 of the Quinoxaline Ring on Molecular Recognition Features

The substituent at the 3-position of the quinoxaline ring plays a pivotal role in molecular recognition and biological activity. This position is often a key site for modification in the design of new analogues.

The nature of the substituent at position 3 can significantly influence the compound's interaction with its target. For example, in a series of quinoxaline derivatives targeting viral polymerases, a small hydrophobic substituent at the 3-position was found to be effective in maintaining activity against resistant variants. nih.gov In contrast, derivatives with a larger group at this position tended to shift out of the binding site, leading to reduced efficacy. nih.gov

The reactivity of the 3-position can also be exploited for the synthesis of diverse analogues. For instance, a 2-chloro-3-hydrazinylquinoxaline (B1333903) intermediate can be readily prepared from 2,3-dichloroquinoxaline (B139996), allowing for the introduction of a variety of substituents at the 3-position through reaction with the hydrazinyl group. nih.gov This highlights the synthetic accessibility of this position for creating libraries of compounds with diverse molecular recognition features.

Computational Molecular Docking and Ligand-Target Interaction Modeling

Computational molecular docking and ligand-target interaction modeling are indispensable tools in the study of this compound analogues. These methods provide valuable insights into the binding modes and structure-activity relationships of these compounds at the molecular level.

Molecular docking studies have been widely used to predict the binding conformations of quinoxaline derivatives within the active sites of various protein targets. researchgate.net For example, docking studies of quinoxaline derivatives as inhibitors of c-Met kinase have helped to explain the differences in their biological activities. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. In some cases, the protonation state of the quinoxaline nitrogen atoms needs to be considered for accurate predictions of binding energies. researchgate.net

Docking simulations of quinoxaline derivatives targeting the epidermal growth factor receptor (EGFR) have shown a strong correlation between the calculated binding energies and the experimentally determined inhibitory concentrations (IC₅₀ values). nih.govrsc.org These models can identify specific amino acid residues that are critical for ligand binding. Similarly, docking studies of quinoxaline-based compounds as β-tubulin inhibitors have successfully predicted the binding of the most potent analogues within the active site. nih.gov

Furthermore, these computational approaches can be used in a predictive manner. A quantitative structure-activity relationship (QSAR) model, combined with molecular docking, was used to design novel quinoxaline derivatives with improved inhibitory capacities against VEGFR-2, a key protein in cancer pathogenesis. researchgate.net The designed molecules showed better docking scores than the template compound, suggesting enhanced binding affinity. researchgate.net

Pharmacophore Generation and Screening Library Design Based on the this compound Scaffold

The structural features of this compound and its analogues serve as a foundation for pharmacophore modeling and the design of screening libraries to discover new, potent compounds. A pharmacophore model encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target.

Pharmacophore mapping has been successfully applied to quinoxaline derivatives targeting various enzymes. For instance, a five-point pharmacophore hypothesis (AADRR) was generated for quinoxaline-based inhibitors of Aldose Reductase 2 (ALR2). nih.govtandfonline.com This model, which includes hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings, provides a template for designing novel and effective ALR2 inhibitors. nih.govtandfonline.com Docking analysis of compounds based on this pharmacophore revealed key interactions with amino acid residues in the active site. nih.govtandfonline.com

The development of a virtual chemical library of quinoxaline derivatives based on previously identified pharmacophore features has led to the discovery of potent anti-HIV agents. nih.gov This library was screened using molecular docking and 3D-QSAR, leading to the selection, synthesis, and biological evaluation of promising candidates. nih.gov This strategy demonstrates the power of combining pharmacophore modeling with virtual screening to efficiently identify novel bioactive compounds.

The design of such libraries often involves considering the "drug-likeness" and physicochemical properties of the virtual compounds to ensure they have a reasonable chance of being developed into actual drugs. rsc.org This integrated approach of pharmacophore generation, virtual screening, and synthetic chemistry is a powerful engine for modern drug discovery.

Synthesis of Isosteric and Bioisosteric Analogues for Structural Comparison

The synthesis of isosteric and bioisosteric analogues is a fundamental strategy in medicinal chemistry to probe the structural requirements for biological activity. u-tokyo.ac.jp This approach involves replacing a specific atom or group in a molecule with another that has a similar size, shape, and electronic configuration.

In the context of quinoxaline derivatives, bioisosteric replacement has been employed to modify the properties of lead compounds while retaining their core biological activity. nih.gov For example, the replacement of a carbon atom with a sulfur atom in a related quinazoline (B50416) series was investigated to assess its impact on anti-inflammatory activity. nih.gov While this particular replacement led to a decrease in affinity for the target enzyme, it demonstrates the principle of using bioisosterism to explore the chemical space around a lead scaffold. nih.gov

The synthesis of such analogues often requires versatile synthetic routes that allow for the introduction of diverse chemical functionalities. The preparation of 2-chloro-3-hydrazinylquinoxaline serves as a key step in the synthesis of various derivatives, enabling the exploration of different substituents at the 3-position. nih.gov Similarly, the development of efficient, one-pot, and environmentally friendly "green" synthesis methods for quinoxaline derivatives facilitates the rapid generation of compound libraries for SAR studies. researchgate.netnih.gov

The concept of bioisosterism extends beyond simple atom-for-atom replacements. For instance, entire functional groups can be interchanged. The interchange of a hydroxyl group for a thiol group is a classic example of bioisosteric replacement that has been widely used in medicinal chemistry. u-tokyo.ac.jp By synthesizing and evaluating a range of isosteric and bioisosteric analogues of this compound, researchers can gain a deeper understanding of the key structural determinants of its biological activity.

Future Directions and Emerging Research Avenues for 2 3 Chloroquinoxalin 2 Yl Ethanamine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of quinoxaline (B1680401) derivatives has traditionally been performed using batch methods. chim.it However, the integration of 2-(3-Chloroquinoxalin-2-yl)ethanamine into flow chemistry and automated synthesis platforms presents a significant opportunity for process intensification and library generation. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and the potential for seamless multi-step syntheses without the need for isolating intermediates. uc.ptdurham.ac.uk

Automated platforms can facilitate high-throughput screening of reaction conditions and the rapid synthesis of a diverse library of derivatives from this compound. This would enable a more efficient exploration of its structure-activity relationships for various applications. The use of packed-bed reactors with immobilized reagents or catalysts in a flow setup could further streamline the synthesis and purification processes. cam.ac.uk

Novel Catalytic Strategies for Environmentally Benign Synthesis

Recent advancements in green chemistry are paving the way for more sustainable methods for synthesizing quinoxaline derivatives. ijirt.orgbenthamdirect.com Future research on this compound should focus on developing novel catalytic strategies that are environmentally benign. This includes the use of reusable heterogeneous catalysts, green solvents like water or ionic liquids, and energy-efficient techniques such as microwave and ultrasonic irradiation. benthamdirect.combenthamdirect.com

Catalytic systems based on earth-abundant and non-toxic metals are particularly attractive alternatives to traditional heavy metal catalysts. nih.gov For instance, the use of ceric ammonium nitrate in tap water has been shown to be an efficient and green approach for quinoxaline synthesis. wikipedia.org Exploring such catalysts for the synthesis and derivatization of this compound could significantly reduce the environmental footprint of its production.

Advanced Materials Applications Beyond Traditional Scopes

The unique electronic properties of the quinoxaline core make it a promising candidate for applications in materials science. bohrium.com Quinoxaline-containing polymers are known for their thermal stability and low band gap, making them suitable for use in optical and electronic devices. bohrium.com Future research could explore the incorporation of this compound into novel polymers and functional materials.

The ethanamine side chain provides a convenient point for polymerization or for grafting onto other material surfaces. The resulting materials could have applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics, and as components in chemical sensors. researchgate.net The chloro-substituent also offers a handle for further functionalization to fine-tune the material's electronic and optical properties.

Theoretical Prediction of Novel Reactivity and Applications

Computational chemistry and theoretical prediction methods, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and potential applications of this compound. researchgate.net DFT calculations can be used to predict the electronic properties, such as HOMO and LUMO energy levels, which are crucial for designing applications in electronics and photovoltaics. researchgate.net

Theoretical studies can also predict the reactivity of the chloro and ethanamine groups, guiding the design of new synthetic transformations. Furthermore, computational tools can be used to screen for potential biological targets of derivatives of this compound, accelerating the drug discovery process. researchgate.netjohnshopkins.edu Molecular docking studies, for instance, can predict the binding affinity of these compounds to various enzymes and receptors. nih.gov

Expanding the Chemical Space of Quinoxaline-Ethanamine Hybrids

The this compound scaffold is a versatile starting point for creating a wide range of hybrid molecules with diverse biological activities. The ethanamine group can be readily functionalized to introduce different pharmacophores, while the chloro group can be substituted through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinoxaline-ethanamine core.

The synthesis and biological evaluation of a library of these hybrids could lead to the discovery of new therapeutic agents. srikvcpharmacy.com Quinoxaline derivatives have already shown promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents. sapub.orgnih.govunav.edu By strategically combining the quinoxaline-ethanamine core with other biologically active moieties, it may be possible to develop new compounds with improved potency and selectivity.

Exploring Derivatization for Advanced Analytical Probes and Research Tools

The fluorescent properties of the quinoxaline ring system make it an attractive scaffold for the development of analytical probes and research tools. nih.gov Derivatization of this compound can lead to the creation of novel fluorescent sensors for detecting ions, small molecules, or changes in the cellular environment, such as pH. mdpi.com

The ethanamine side chain can be modified to include specific recognition elements, while the chloro group can be used to attach the molecule to other platforms, such as nanoparticles or polymers. The development of quinoxaline-based fluorescent probes has applications in various fields, including environmental monitoring, bioimaging, and diagnostics. researchgate.net For example, derivatization with o-phenylenediamine (B120857) can lead to stable quinoxaline products that are useful in HPLC analysis. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chloroquinoxalin-2-yl)ethanamine?

The synthesis typically involves nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with ethylamine derivatives. DCQX, a cost-effective precursor, reacts at the 2- or 3-chloro positions depending on reaction conditions. For example, using ethylenediamine under reflux in ethanol/methanol facilitates selective substitution at the 2-position, yielding the target compound. Purification via recrystallization or chromatography ensures high purity . Scalable methods like continuous flow synthesis improve yield and reproducibility in industrial settings .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation employs:

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles .

- NMR spectroscopy : and NMR verify substituent positions (e.g., chlorine at C3, ethanamine at C2) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., CHClN) and fragmentation patterns .

Q. What computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) with hybrid exchange-correlation functionals (e.g., B3LYP) calculates electronic structure, HOMO-LUMO gaps, and electrostatic potentials. Basis sets like 6-31G(d) optimize accuracy for thermochemical properties (e.g., ionization potentials, atomization energies) .

Advanced Research Questions

Q. How can reaction yields be optimized during scaled synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst systems : Triethylamine or Pd-based catalysts accelerate substitution kinetics .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .

- Purification : Automated flash chromatography or HPLC reduces impurities post-synthesis .

Q. How to resolve contradictions between computational and experimental reactivity data?

- Multi-method validation : Compare DFT results (e.g., B3LYP vs. M06-2X functionals) to identify systematic errors .

- Kinetic studies : Measure activation energies experimentally via Arrhenius plots and correlate with computed transition states .

- Spectroscopic cross-checks : IR/Raman spectra validate predicted vibrational modes .

Q. What in vitro assays evaluate the compound's biological activity?

- Receptor binding assays : Screen for interactions with serotonin or dopamine receptors using radioligand displacement (e.g., -LSD for 5-HT receptors) .

- Enzyme inhibition : Test inhibition of monoamine oxidase (MAO) via fluorometric assays .

- Cellular toxicity : MTT assays assess cytotoxicity in HEK-293 or HepG2 cell lines .

Methodological Considerations

Q. How to analyze regioselectivity in substitution reactions of DCQX derivatives?

- Isotopic labeling : -ethylamine traces substitution patterns via NMR .

- Competitive kinetics : Compare reaction rates of 2- vs. 3-chloro positions under identical conditions .

Q. What strategies mitigate spectral overlap in NMR analysis?

- 2D NMR techniques : HSQC and HMBC resolve coupled - signals in crowded spectra .

- Deuterated solvents : Use DMSO-d or CDCl to minimize background interference .

Data Contradiction Analysis

Q. Why might computational and experimental bond lengths differ?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.